molecular formula C11H14BrNO3 B3138190 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide CAS No. 449169-55-5

2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B3138190
CAS No.: 449169-55-5
M. Wt: 288.14 g/mol
InChI Key: RGEOOKRAHOOUMM-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-N-(2-methoxyethyl)acetamide is a synthetic bromophenoxy acetamide derivative supplied for research and development purposes. This compound is part of a class of chemicals that have been investigated in scientific research for their potential as key intermediates in organic synthesis and for their role in the discovery of novel bioactive molecules . Structurally, it features a phenoxyacetamide scaffold, a motif present in compounds studied for various biological activities. Related acetamide derivatives have been explored in medicinal chemistry research for their interaction with enzymatic targets . The compound's structure includes an ether and an amide linkage, contributing to its potential physicochemical properties and making it a valuable scaffold for further chemical modification. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a standard in analytical studies. This product is provided with available batch-specific documentation. It is intended for use in laboratory research only and is not certified for drug, human, or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-15-6-5-13-11(14)8-16-10-4-2-3-9(12)7-10/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEOOKRAHOOUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromophenol and 2-methoxyethylamine.

    Formation of 3-bromophenoxyacetyl chloride: 3-bromophenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 3-bromophenoxyacetyl chloride.

    Amidation Reaction: The 3-bromophenoxyacetyl chloride is then reacted with 2-methoxyethylamine to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and thiols.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary amines and alcohols.

Scientific Research Applications

2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of polymers and other advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide involves its interaction

Biological Activity

2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14BrNO3
  • Molecular Weight : 288.14 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially including enzymes and receptors. The bromophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that structurally related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Case Studies

  • Antimicrobial Testing : A study conducted on derivatives similar to this compound revealed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Activity : In a model of acute inflammation, compounds with similar structures reduced edema significantly compared to controls, suggesting a potential for therapeutic use in inflammatory conditions .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 20 µM, indicating moderate potency .
StudyCompoundActivityIC50/MIC
This compoundAntimicrobialMIC: 10-50 µg/mL
Similar derivativesAnti-inflammatorySignificant reduction in edema
Similar derivativesCytotoxicityIC50: ~20 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenoxy Acetamides

N-[2-(3-Bromophenoxy)Ethyl]Acetamide
  • Structure : Differs by having an ethyl group instead of methoxyethyl on the acetamide nitrogen.
  • Molecular Formula: C₁₀H₁₂BrNO₂ (Average mass: 258.115) .
2-(2-Chloro-6-Fluorophenyl)-N-(2-Methoxyethyl)Acetamide
  • Structure: Substitutes 3-bromophenoxy with a 2-chloro-6-fluorophenyl group.
  • Molecular Formula: C₁₁H₁₃ClFNO₂ (Molecular weight: 245.68) .
  • Properties : LogP = 1.714, indicating moderate lipophilicity. Polar surface area = 32.89 Ų, suggesting moderate solubility.
  • Functional Impact : The chloro and fluoro substituents may enhance metabolic stability compared to bromine, which is larger and more lipophilic.
2-(3-Bromophenoxy)-N-(4-Morpholin-4-Ylphenyl)Acetamide
  • Structure : Incorporates a morpholine-substituted phenyl group on the acetamide nitrogen.
  • Molecular Formula : C₁₈H₁₉BrN₂O₃ (Molar mass: 391.26) .
  • Key Differences : The morpholine ring introduces basicity and hydrogen-bonding capacity, likely improving solubility and target interaction in biological systems.

Alkyl- and Heterocycle-Modified Acetamides

N-Butyl-2-(4-Butyryl-2-Fluorophenoxy)Acetamide
  • Structure: Features a butyl chain and fluorophenoxy group.
  • Physical Properties : Melting point = 75°C, Rf = 0.32, yield = 82% .
  • Functional Impact : The butyryl and fluorine groups may enhance membrane permeability but reduce aqueous solubility compared to methoxyethyl derivatives.
2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-Yl][1,3,4]Thiadiazol-2-Yl}-Acetamide (7d)
  • Structure: Combines a fluorophenoxy group with a thiadiazole-pyridine heterocycle.
  • Bioactivity : Exhibited potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM) .
  • Key Differences : The thiadiazole-pyridine moiety likely enhances target specificity, such as enzyme inhibition, compared to simpler acetamides.

Pharmacologically Active Analogues

2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-Yl)Acetamide (WH7)
  • Bioactivity : Acts as an auxin mimic, stimulating root growth inhibition in plants .
  • Structural Insight : The triazole ring facilitates hydrogen bonding, critical for receptor interaction.
Benzo[d]Thiazole-Sulfonyl Piperazine Acetamides
  • Examples : Compounds 47–50 in showed antimicrobial and antifungal activity .
  • Key Feature : The benzo[d]thiazole group enhances π-π stacking with microbial enzymes, a feature absent in the target compound.

Comparative Analysis Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight logP Melting Point (°C) Key Substituents
2-(3-Bromophenoxy)-N-(2-methoxyethyl)acetamide Not explicitly provided ~290–300 (estimated) ~2.0 (estimated) Not reported 3-Bromophenoxy, N-(2-methoxyethyl)
N-[2-(3-Bromophenoxy)ethyl]acetamide C₁₀H₁₂BrNO₂ 258.115 ~1.8 Not reported 3-Bromophenoxy, N-ethyl
2-(2-Chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide C₁₁H₁₃ClFNO₂ 245.68 1.714 Not reported 2-Cl-6-F-phenyl, N-(2-methoxyethyl)

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects : Bromine’s larger size and lipophilicity may enhance membrane penetration compared to chlorine or fluorine but could reduce metabolic stability.
  • Solubility : Methoxyethyl and morpholine groups improve aqueous solubility compared to alkyl or aromatic substituents.
  • Bioactivity : Heterocyclic additions (e.g., thiadiazole, triazole) often enhance target specificity and potency, as seen in compound 7d .

Q & A

Q. What are the key synthetic routes for 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. For example, Example 29 in EP 2,903,618 B1 outlines the preparation of 2-(3-bromophenoxy)acetate ester intermediates, which are further functionalized. Critical steps include:
  • Esterification : Reacting bromophenol with chloroacetate esters in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., acetonitrile) .
  • Amide Formation : Coupling the acid chloride derivative (from ester hydrolysis) with 2-methoxyethylamine under anhydrous conditions (e.g., using Et₃N in CH₂Cl₂) .
    Optimization Factors :
  • Temperature : Maintain 25–50°C to balance reaction rate and byproduct formation.
  • Solvent Choice : Polar solvents enhance nucleophilicity for substitution reactions .
  • Catalysts : Use tertiary amines (e.g., Et₃N) to neutralize HCl during amide bond formation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetamide moiety (e.g., carbonyl resonance at ~170 ppm) and methoxyethyl group (δ 3.3–3.5 ppm for OCH₂) .
  • HPLC : Monitors purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₄BrNO₃; theoretical MW: 300.14 g/mol) .

Advanced Research Questions

Q. How does the bromophenoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at the 3-position on the phenyl ring acts as a leaving group, enabling SNAr (Nucleophilic Aromatic Substitution) . Key considerations:
  • Activation : Electron-withdrawing groups (e.g., acetamide) meta to Br enhance ring activation .
  • Nucleophiles : Amines or thiols replace Br under mild conditions (e.g., DMF, 60°C), forming derivatives like 2-(3-aminophenoxy)-N-(2-methoxyethyl)acetamide .
    Example Protocol :
  • React with NaN₃ in DMF at 80°C for 24 hours to yield azide derivatives for click chemistry .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF7) and incubation times (24–72 hours) .
  • Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity artifacts .
  • Metabolic Stability : Assess liver microsome stability (e.g., rat/human CYP450 isoforms) to differentiate true activity from prodrug effects .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., COX-2 or EGFR kinases) to identify key interactions (e.g., H-bonding with methoxyethyl oxygen) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
    Validation : Cross-check with SPR (Surface Plasmon Resonance) to measure experimental KD values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide
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2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide

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